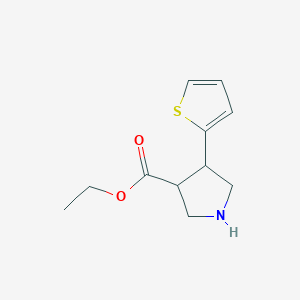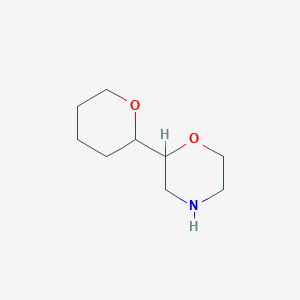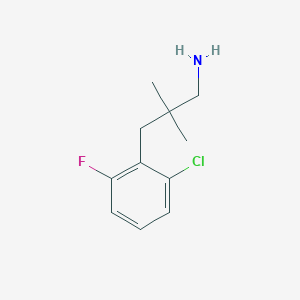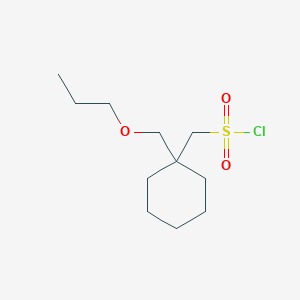
4-(4-Methylpyridin-2-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylpyridin-2-yl)butanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of butanoic acid, featuring a pyridine ring substituted with a methyl group at the 4-position and a butanoic acid chain at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpyridin-2-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylpyridine and butanoic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a base, such as potassium carbonate (K2CO3).
Procedure: The 4-methylpyridine is first brominated to form 4-bromo-4-methylpyridine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
4-(4-Methylpyridin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted pyridine derivatives.
科学研究应用
4-(4-Methylpyridin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 4-(4-Methylpyridin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .
相似化合物的比较
Similar Compounds
4-(4-Methyl-2,2’-bipyridin-4-yl)butanoic acid: Similar structure but with an additional pyridine ring.
4-(4-Methylphenyl)butanoic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
4-(4-Methylpyridin-2-yl)butanoic acid is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
4-(4-methylpyridin-2-yl)butanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-8-5-6-11-9(7-8)3-2-4-10(12)13/h5-7H,2-4H2,1H3,(H,12,13) |
InChI 键 |
MBJIZGLKGLQIFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![{[2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine](/img/structure/B15324370.png)







![2,2-Difluoro-6-azaspiro[3.4]octan-5-one](/img/structure/B15324423.png)
